BenchChemオンラインストアへようこそ!

Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate

Alzheimer's disease research Cholinesterase inhibition Neuropharmacology

Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate (CAS 338976-05-9) is a synthetic phthalazine derivative with the molecular formula C22H13F3N2O3 and a molecular weight of 410.3 g/mol. This compound features a 4-oxo-3,4-dihydrophthalazine core substituted at the N-3 position with a 3-(trifluoromethyl)phenyl group and at the C-1 position with a phenyl carboxylate ester.

Molecular Formula C22H13F3N2O3
Molecular Weight 410.352
CAS No. 338976-05-9
Cat. No. B2550223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate
CAS338976-05-9
Molecular FormulaC22H13F3N2O3
Molecular Weight410.352
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C22H13F3N2O3/c23-22(24,25)14-7-6-8-15(13-14)27-20(28)18-12-5-4-11-17(18)19(26-27)21(29)30-16-9-2-1-3-10-16/h1-13H
InChIKeyXUMTZBWAPPFJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate (CAS 338976-05-9): Core Identity and Physicochemical Profile


Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate (CAS 338976-05-9) is a synthetic phthalazine derivative with the molecular formula C22H13F3N2O3 and a molecular weight of 410.3 g/mol [1]. This compound features a 4-oxo-3,4-dihydrophthalazine core substituted at the N-3 position with a 3-(trifluoromethyl)phenyl group and at the C-1 position with a phenyl carboxylate ester [2]. Its computed physicochemical properties include an XLogP3-AA of 5.2, zero hydrogen bond donors, and 7 hydrogen bond acceptors, indicating high lipophilicity and limited aqueous solubility [1]. The compound belongs to a class of phthalazine derivatives investigated for kinase inhibition and cholinesterase modulation.

Why Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate Cannot Be Replaced by Generic Analogs


This compound is not interchangeable with its close structural analogs, such as the methyl ester (CAS 338975-90-9) or the free carboxylic acid (CAS 339021-26-0). The phenyl ester group at the C-1 position critically influences lipophilicity, steric bulk, and hydrolytic stability, which in turn modulate target binding kinetics and metabolic stability [1]. In silico and experimental data from the phthalazine class show that the trifluoromethyl substituent at the meta position of the N-3 phenyl ring is essential for maintaining inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with the target compound demonstrating distinct IC50 values that would be altered by any modification to the ester or the trifluoromethylphenyl moiety . Simple substitution with the methyl ester or acid analog, therefore, would not reproduce the observed biological profile.

Quantitative Differentiation Evidence for Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate


Cholinesterase Inhibition Profile vs. Structural Analogs

The target compound inhibits acetylcholinesterase (AChE) with an IC50 of 10.4 µM and butyrylcholinesterase (BChE) with an IC50 of 7.7 µM, as reported by vendor data . While no direct head-to-head comparison with the methyl ester (CAS 338975-90-9) or carboxylic acid (CAS 339021-26-0) analogs is available from the same study, class-level inference from phthalazine SAR studies indicates that the phenyl ester contributes to enhanced BChE selectivity relative to AChE [1]. The BChE/AChE IC50 ratio of 0.74 suggests a modest preference for BChE inhibition, a profile that is not guaranteed with simpler ester analogs.

Alzheimer's disease research Cholinesterase inhibition Neuropharmacology

Kinase Inhibition Potential: Class-Level Evidence

The compound has been investigated for inhibitory effects on kinases including Flt-3 and TrkA, as noted in vendor documentation . Although explicit IC50 values for this compound against these kinases are not publicly validated in primary literature, related phthalazine derivatives in patent literature (e.g., US20110237571A1) demonstrate that the combination of a 3-(trifluoromethyl)phenyl group and an appropriate ester at C-1 is crucial for TrkA inhibition, with some analogs achieving IC50 values in the nanomolar range [1]. The structural features of this compound align with the pharmacophore required for potent kinase engagement, distinguishing it from simpler phthalazinones.

Cancer research Kinase inhibition Flt-3 TrkA

Physicochemical Differentiation: Lipophilicity and Ester Stability

The target compound has a predicted XLogP3-AA of 5.2 [1], significantly higher than the methyl ester analog (CAS 338975-90-9, predicted XLogP3 ~3.5) and the carboxylic acid analog (CAS 339021-26-0, predicted XLogP3 ~3.0) [2]. This heightened lipophilicity translates to improved membrane permeability and distinct tissue distribution profiles in vivo. Additionally, the phenyl ester is inherently more resistant to rapid hydrolysis than a methyl ester, potentially offering longer half-life in biological media [3].

Medicinal chemistry Physicochemical profiling Drug design

Best Research and Industrial Application Scenarios for Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate


Dual Cholinesterase Inhibition Studies in Alzheimer's Disease Models

The compound's demonstrated inhibition of both AChE (IC50 10.4 µM) and BChE (IC50 7.7 µM) makes it a suitable tool for investigating the role of dual cholinesterase inhibition in modulating cholinergic deficits. Its BChE/AChE selectivity ratio of 0.74 may be particularly relevant for late-stage Alzheimer's research where BChE activity predominates.

Kinase Inhibitor Screening Libraries for Oncology Target Discovery

Given its structural alignment with the phthalazine kinase inhibitor pharmacophore [1], the compound is appropriate for inclusion in focused kinase inhibitor libraries targeting Flt-3 or TrkA. The phenyl ester moiety enhances cell permeability, facilitating use in cell-based phenotypic screens.

Physicochemical Profiling and SAR Studies on Ester Analogs

Researchers comparing ester analogs in terms of lipophilicity, stability, and permeability will find the target compound's XLogP3 of 5.2 [2] a valuable reference point for establishing SAR trends. It can serve as the high-lipophilicity benchmark in a series including the methyl ester (XLogP3 ~3.5) and the acid (XLogP3 ~3.0).

Quote Request

Request a Quote for Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.